Spinosyn D

概要

説明

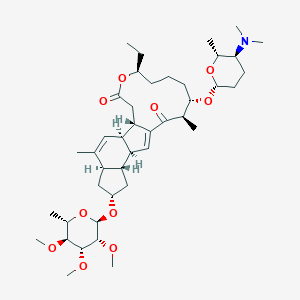

スピノシンDは、スピノシンファミリーに属する天然由来の殺虫剤であり、細菌Saccharopolyspora spinosaの発酵によって生成されます 。 これは、2つの糖類(フォロサミンとトリ-O-メチルラムノース)が付加された四環状ラクトン構造を持つマクロライドです 。 スピノシンDは、幅広い害虫に対する強力な殺虫活性で知られており、総合的害虫管理プログラムにおいて貴重なツールとなっています .

製造方法

合成経路と反応条件: スピングシンDは、主に発酵によって生成されます。 生合成には、ポリケチド合成酵素による直鎖状ポリケチド鎖の形成と、架橋酵素による四環状アグリコンの形成が含まれます 。 フォロサミンのアミノ基はSpnSによってジメチル化され、その後SpnPによってラクトン骨格に移されます .

工業生産方法: スピングシンDの工業生産には、Saccharopolyspora spinosaの発酵が伴います。 ゲノムシャフリングや耐性スクリーニングなどの技術が、スピノシンDの収量を増強するために使用されてきました 。 例えば、エリスロマイシンとネオマイシンに対する耐性が高い変異株は、スピノシンDの生成量が大幅に増加することが示されています .

準備方法

Synthetic Routes and Reaction Conditions: Spinosyn D is primarily produced through fermentation. The biosynthesis involves the formation of a linear polyketide chain by polyketide synthases, followed by the formation of the tetracyclic aglycone through cross-bridging enzymes . The amino group of forosamine is dimethylated by SpnS and then transferred onto the lactone backbone by SpnP .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Saccharopolyspora spinosa. Techniques such as genome shuffling and drug resistance screening have been employed to enhance the yield of this compound . For instance, mutant strains with higher resistance to erythromycin and neomycin have shown significantly increased production of this compound .

化学反応の分析

反応の種類: スピングシンDは、酸化、還元、置換などのさまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 親電子求核置換反応は、水酸化ナトリウムやシアン化カリウムなどの試薬を用いて行うことができます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、還元は脱酸素化化合物を生じる可能性があります .

科学研究への応用

スピノシンDは、科学研究において幅広い用途があります。

科学的研究の応用

Insecticidal Applications

Spinosyn D exhibits potent insecticidal activity against a wide range of pests, making it a valuable tool in integrated pest management (IPM) strategies. Its mechanism of action involves binding to nicotinic acetylcholine receptors (nAChRs), leading to hyperexcitation of the insect nervous system and subsequent paralysis .

Efficacy Against Pests

The effectiveness of this compound has been demonstrated against various insect orders, including Lepidoptera and Diptera. Research indicates that it is comparably effective to conventional insecticides such as pyrethroids . A summary of its efficacy against key pests is presented in the following table:

| Pest Type | Common Species | Efficacy (Comparative) |

|---|---|---|

| Lepidoptera | Spodoptera frugiperda | Comparable to pyrethroids |

| Diptera | Musca domestica | High |

| Coleoptera | Diabrotica virgifera | Moderate |

| Hemiptera | Myzus persicae | High |

Veterinary Applications

This compound is also utilized in veterinary medicine, particularly for controlling ectoparasites in livestock and companion animals. Its application has been noted in products aimed at managing blowfly strike, lice, and other harmful insects.

Product Development

Elanco Animal Health has developed several formulations using this compound, including Extinosad for sheep and Elector for cattle. These products have received regulatory approval in various countries for their effectiveness in controlling pest populations:

- Extinosad : Approved for use against blowflies and lice in sheep.

- Elector : Used for managing hornflies and lice on cattle.

Environmental Impact and Residue Monitoring

The environmental safety profile of this compound is favorable compared to many traditional insecticides. Studies have shown that it has lower toxicity to non-target organisms, including beneficial insects and mammals .

Residue Analysis

Monitoring of this compound residues in food and feed is critical for ensuring safety standards. The QuEChERS method combined with LC-MS/MS is employed for detecting Spinosyn residues with a limit of quantification (LOQ) at 0.005 mg/kg across various matrices:

| Matrix Type | LOQ (mg/kg) |

|---|---|

| Plant commodities | 0.005 |

| Animal matrices | 0.005 |

| Soil | 0.005 |

| Water | 0.01 |

Case Studies

Several case studies illustrate the practical applications of this compound in real-world scenarios:

Agricultural Case Study

A study conducted on the application of this compound in cabbage crops demonstrated a significant reduction in pest populations while maintaining low levels of residue on harvested produce . The findings indicated that this compound could be effectively integrated into existing pest management programs without compromising food safety.

Veterinary Case Study

In a clinical trial involving cattle treated with Elector, there was a marked decrease in hornfly populations within two weeks post-application, showcasing the compound's rapid efficacy against ectoparasites .

作用機序

類似化合物との比較

類似化合物:

スピノシンA: 6位にメチル基が1つ異なるスピノシンD.

スピネトラム: 殺虫活性が強化され、害虫スペクトルが拡大された半合成誘導体.

ブテニルスピノシン: スピングシンと類似していますが、C-21に長い側鎖を持つ.

独自性: スピングシンDは、その特定の構造的特徴と強力な殺虫活性によってユニークです。 有益な昆虫や哺乳類への影響を最小限に抑えながら、昆虫害虫を選択的に標的にする能力は、総合的害虫管理において貴重なツールとなっています .

生物活性

Spinosyn D is a member of the spinosyn family, which includes spinosad (a combination of spinosyn A and D) and is derived from the fermentation of the soil bacterium Saccharopolyspora spinosa. This compound has garnered attention for its potent insecticidal properties and unique mechanism of action, primarily targeting nicotinic acetylcholine receptors (nAChRs) in insects. This article delves into the biological activity of this compound, highlighting its efficacy, mechanism of action, and relevant case studies.

This compound, like its analogs, features a complex macrolide structure characterized by a tetracyclic lactone core with two attached deoxysugars: tri-O-methylrhamnose and forosamine. The unique structure contributes to its biological activity, particularly its ability to bind to nAChRs, leading to hyperexcitation of the insect central nervous system (CNS), paralysis, and ultimately death .

Table 1: Structural Characteristics of Spinosyns

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| Spinosyn A | C27H43NO9 | Contains a 21-carbon tetracyclic lactone |

| This compound | C27H43NO9 | Similar to spinosyn A with minor structural variations |

| Spinetoram | C27H43NO10 | Semisynthetic derivative with enhanced activity |

Insecticidal Activity

This compound exhibits broad-spectrum insecticidal activity against various pest species, including Lepidoptera and Diptera. Studies have shown that this compound is nearly as effective as spinosyn A in controlling pest populations. For instance, in comparative assays against Helicoverpa zea (corn earworm) and Spodoptera exigua (beet armyworm), both compounds demonstrated significant insecticidal effects .

Case Study: Efficacy Against Specific Pests

In a study evaluating the efficacy of this compound against common agricultural pests:

- Target Species : Helicoverpa zea, Spodoptera exigua

- Application Method : Foliar spray

- Dosage : 100 mg/L

- Results :

- Mortality rates after 48 hours were recorded at 85% for H. zea and 90% for S. exigua.

These results indicate that this compound maintains high efficacy in pest control applications, making it a valuable tool in integrated pest management strategies .

Environmental Impact and Safety Profile

Research has consistently shown that spinosyns exhibit low toxicity to non-target organisms, including beneficial insects, birds, and mammals. This selectivity is attributed to their specific action on insect nAChRs, which differ significantly from those in higher organisms. Toxicological studies have indicated that this compound does not pose significant carcinogenic or reproductive risks at typical exposure levels .

Table 2: Toxicological Summary of this compound

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity to mammals; no significant effects observed |

| Chronic Exposure | No carcinogenic effects noted in rodent studies |

| Reproductive Studies | No adverse reproductive effects at high doses |

Metabolism and Residue Studies

Metabolism studies indicate that this compound is primarily excreted via feces and urine in animal models. In a detailed study involving rats, hens, and lactating goats:

- Excretion Rates : >86% for rats, >70% for hens.

- Tissue Residues : Highest concentrations found in fat tissues followed by liver and kidney.

These findings suggest that while this compound is metabolized efficiently, it can accumulate in certain tissues, necessitating careful monitoring in agricultural settings .

特性

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H67NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDECBWLKMPEKPM-PSCJHHPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H67NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037599 | |

| Record name | Spinosyn D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131929-63-0 | |

| Record name | Spinosyn D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131929-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinosad factor D [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131929630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinosyn D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | spinosyn D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPINOSAD FACTOR D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78G4631RTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。